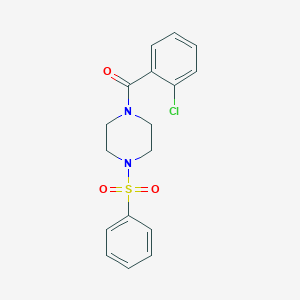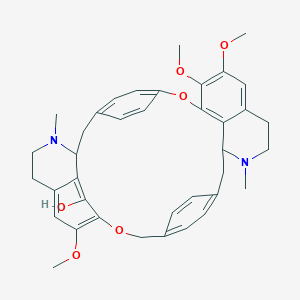
4F-Pgi2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4F-Pgi2 is a complex organic molecule characterized by multiple functional groups, including hydroxyl, fluoro, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4F-Pgi2 typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the cyclopentafuran ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the fluoro groups: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: Hydroxyl groups can be introduced via hydroboration-oxidation or epoxidation followed by ring opening.
Formation of the carboxylic acid group: This can be achieved through oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, ethers, thioethers.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of fluoro groups could enhance its binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
4F-Pgi2: Similar in structure but may differ in the position or number of functional groups.
This compound: Another similar compound with slight variations in the side chains or ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
118916-24-8 |
|---|---|
分子式 |
C20H28F4O5 |
分子量 |
424.4 g/mol |
IUPAC名 |
(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C20H28F4O5/c1-2-3-4-6-12(25)8-9-14-15-11-13(7-5-10-19(21,22)18(27)28)29-17(15)20(23,24)16(14)26/h7-9,12,14-17,25-26H,2-6,10-11H2,1H3,(H,27,28)/b9-8+,13-7-/t12-,14+,15?,16-,17-/m0/s1 |
InChIキー |
RSBOMICMKIYLBG-QFGDKWKESA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCC(C(=O)O)(F)F)/O2)(F)F)O)O |
SMILES |
CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O |
正規SMILES |
CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O |
同義語 |
2,2,10,10-tetrafluoro-13-dehydro-PGI2 2,2,10,10-tetrafluoro-13-dehydroprostacyclin 4F-PGI2 MMM-120 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


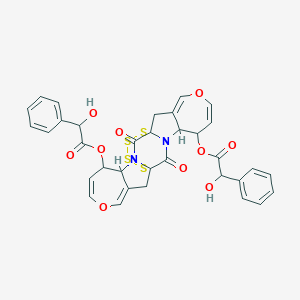
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

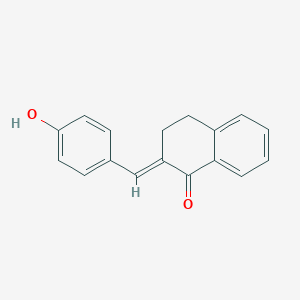
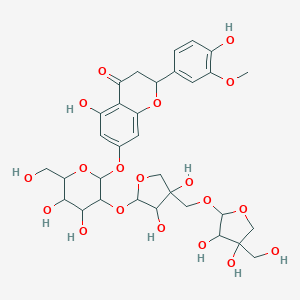
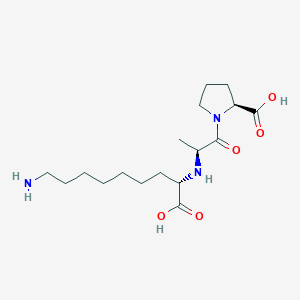
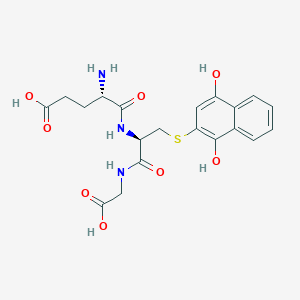
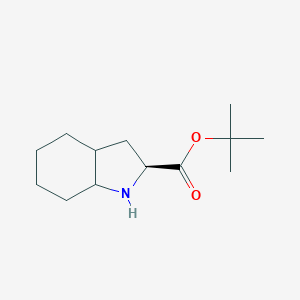
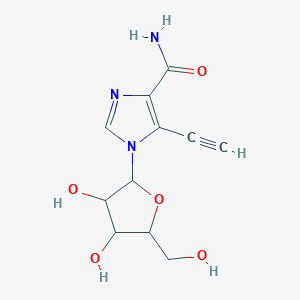
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)
